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3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile

Cat. No.: B12882089
M. Wt: 214.22 g/mol
InChI Key: KBUIJBPSWUXDGU-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Isoxazole (B147169) Chemistry

The journey into the chemistry of isoxazoles, five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms, began in the late 19th century. nih.gov The initial synthesis and characterization of the isoxazole ring were first reported by Dunstan and Dymond. nih.gov However, it was Ludwig Claisen who, in 1888, correctly identified the cyclic structure of 3-methyl-5-phenylisoxazole (B94393) and noted its aromatic properties. nih.gov A significant leap in isoxazole synthesis came between 1930 and 1946 through the work of Quilico and his team, who extensively studied the synthesis of the isoxazole ring system from nitrile oxides and unsaturated compounds. nih.gov

Early synthetic methods often involved the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. sigmaaldrich.com Over the decades, synthetic strategies have evolved to become more sophisticated and versatile. A pivotal development has been the use of 1,3-dipolar cycloaddition reactions, particularly between nitrile oxides and alkynes, which has become a cornerstone for constructing the isoxazole ring. researchgate.netmdpi.com Modern advancements have introduced transition metal-catalyzed cycloadditions, green chemistry approaches utilizing ultrasound or water-based media, and regioselective functionalization techniques, allowing for the creation of a vast array of complex isoxazole derivatives with improved efficiency and yields. nih.govbeilstein-journals.orgnih.gov These methods have expanded the accessible chemical space for isoxazole-based compounds, enabling chemists to fine-tune their structures for various applications. nih.govnih.gov

The Isoxazole Scaffold as a Privileged Structure in Chemical Biology and Medicinal Chemistry

The isoxazole ring is widely recognized as a "privileged structure" in the fields of chemical biology and medicinal chemistry. oiccpress.combeilstein-journals.orgchemrevlett.com This designation is attributed to its ability to bind to multiple biological targets with high affinity, leading to a broad spectrum of pharmacological activities. mdpi.com The unique electronic and structural features of the isoxazole ring, including its electron-rich nature and ability to participate in hydrogen bonding, contribute to its versatile binding capabilities. mdpi.combeilstein-journals.org

The presence of the isoxazole moiety is a key feature in numerous commercially available drugs, underscoring its therapeutic importance. nih.govnih.gov These drugs span a wide range of indications, including:

Anti-inflammatory: Leflunomide, an antirheumatic drug, and Valdecoxib, a COX-2 inhibitor, rely on the isoxazole ring for their biological action. researchgate.net

Antibacterial: The isoxazolyl group is integral to beta-lactamase-resistant antibiotics like Cloxacillin, Dicloxacillin, and Flucloxacillin. nih.gov Sulfamethoxazole is another key antibacterial agent. nih.gov

Antiviral, Antifungal, and Anticancer: Numerous isoxazole derivatives have demonstrated potent activity against various viruses, fungi, and cancer cell lines. nih.govnih.govnih.gov Acivicin, for instance, is an isoxazole-containing compound with antitumor properties. nih.gov

Neuropsychiatric: The isoxazole ring is a core structure in drugs targeting the central nervous system, with applications in treating conditions like depression, anxiety, and psychosis. chemrevlett.com

Beyond pharmaceuticals, isoxazole derivatives have also found applications in agriculture as herbicides and insecticides. nih.govnih.gov The stability of the isoxazole ring, coupled with the potential for its N-O bond to be cleaved under specific conditions, also makes it a versatile synthetic intermediate for creating other complex molecules. mdpi.com This broad utility solidifies the isoxazole scaffold's status as a highly valuable framework in modern drug discovery and development. nih.govbeilstein-journals.org

Table 1: Examples of Marketed Drugs Containing the Isoxazole Scaffold

Drug Name Therapeutic Class Reference
Leflunomide Antirheumatic researchgate.net
Valdecoxib COX-2 Inhibitor (Anti-inflammatory) researchgate.net
Cloxacillin Antibiotic nih.gov
Dicloxacillin Antibiotic nih.gov
Flucloxacillin Antibiotic nih.gov
Sulfamethoxazole Antibiotic nih.gov
Acivicin Antitumor nih.gov
Danazol Endocrine Agent nih.gov

Significance and Research Imperative for 3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile within the Isoxazole Class

While extensive research exists for the isoxazole class as a whole, specific data on this compound (CAS Number: 418790-62-2) is not widely available in published literature. bldpharm.com Its significance and the imperative for its research can be inferred from studies on structurally similar compounds, particularly other 3,4,5-trisubstituted isoxazoles. researchgate.netbeilstein-journals.org

The structure of this compound combines three key features: the 3-aryl isoxazole core, a nitrile group at the 4-position, and an ethoxyphenyl group at the 3-position. Each of these components suggests potential areas of scientific interest.

Synthesis: A common and effective method for synthesizing related 3,5-diaryl-isoxazole-4-carbonitriles is the 1,3-dipolar cycloaddition reaction. researchgate.net This involves the in-situ generation of a nitrile oxide from an aromatic aldoxime, which then reacts with an alkyne. researchgate.net For instance, a series of 3-aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitriles were synthesized by reacting various aromatic aldoximes with 3-(4-methoxyphenyl)propiolonitrile. researchgate.net It is highly probable that this compound could be synthesized via a similar pathway, likely involving the reaction of 4-ethoxybenzaldoxime with a suitable propiolonitrile derivative or the reaction of an appropriate nitrile oxide with 3-(4-ethoxyphenyl)propiolonitrile.

Potential Applications: Research on analogous 3-aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitriles has demonstrated their potential as antimicrobial agents. researchgate.net Several compounds in this series showed moderate to significant antibacterial and antifungal activity against various microorganisms. researchgate.net This suggests that this compound is a promising candidate for further investigation in the development of new antimicrobial drugs. The 4-ethoxyphenyl group is structurally similar to the 4-methoxyphenyl (B3050149) group found in these active compounds, differing only by an additional methylene (B1212753) unit, which could modulate the compound's lipophilicity and, consequently, its biological activity and pharmacokinetic properties.

Furthermore, the 3-aryl-isoxazole-4-carboxamide substructure (closely related to the 4-carbonitrile) has been identified as a novel and potent agonist for the TGR5 G-protein-coupled receptor, a target of interest for metabolic diseases. nih.gov The presence of the nitrile group (a common precursor or bioisostere for an amide) and the specific 3-aryl substitution pattern in this compound make it a molecule of interest for screening against this and other biological targets.

The research imperative for this compound lies in synthesizing it and systematically evaluating its biological activities. Key research questions would include:

Does the 4-ethoxyphenyl group confer any advantages in antimicrobial potency or spectrum compared to the previously studied 4-methoxyphenyl analogues?

Can the 4-carbonitrile group be a useful handle for further chemical modification to explore structure-activity relationships?

Does this specific substitution pattern exhibit activity against other important biological targets, such as kinases or G-protein-coupled receptors?

Answering these questions through dedicated synthesis and screening would clarify the potential of this compound as a lead compound in drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B12882089 3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C12H10N2O2/c1-2-15-11-5-3-9(4-6-11)12-10(7-13)8-16-14-12/h3-6,8H,2H2,1H3

InChI Key

KBUIJBPSWUXDGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC=C2C#N

Origin of Product

United States

Elucidating the Chemical Reactivity and Transformations of 3 4 Ethoxyphenyl Isoxazole 4 Carbonitrile

Intrinsic Reactivity of the Isoxazole (B147169) Heterocycle

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement results in a unique electronic structure that governs its stability and susceptibility to various chemical reactions.

A defining characteristic of the isoxazole ring is the inherent weakness of the N-O bond, which makes it prone to cleavage under various conditions. This susceptibility is a key feature in the synthetic utility of isoxazoles, allowing them to serve as precursors for other molecular structures.

Reductive Cleavage: The N-O bond can be readily cleaved under reductive conditions. Catalytic hydrogenation, often employing reagents like Raney Nickel or palladium on carbon, can lead to the scission of this bond to yield β-aminoenones. For 3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile, this would theoretically produce a substituted 3-amino-2-cyano-1-(4-ethoxyphenyl)prop-2-en-1-one. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also effect ring opening, often in concert with the reduction of other functional groups.

Base-Catalyzed Ring Opening: Isoxazoles lacking a substituent at the C3 position are susceptible to deprotonation and subsequent ring opening when treated with a base. However, since the target molecule is substituted at the C3 position with the 4-ethoxyphenyl group, this specific pathway is not applicable. Instead, base-promoted transformations may occur through different mechanisms, sometimes leading to rearrangements.

Transition Metal-Catalyzed Transformations: Various transition metals, including iron (III) and molybdenum (0), can catalyze the ring-opening and rearrangement of isoxazoles. For instance, Mo(CO)₆ has been used to mediate the rearrangement of isoxazoles into substituted pyridones. These reactions proceed through the cleavage of the N-O bond to form a vinylnitrene intermediate, which then undergoes cyclization and rearrangement.

The isoxazole ring is considered aromatic, which contributes to its relative stability compared to non-aromatic analogues. However, its aromaticity is weaker than that of other five-membered heterocycles like furan or pyrrole due to the presence of the electronegative oxygen and nitrogen atoms.

The stability and electronic properties of the isoxazole ring in this compound are influenced by its substituents:

4-Ethoxyphenyl Group (at C3): This electron-donating group (due to the ethoxy moiety) increases the electron density of the ring, which can influence its reactivity towards electrophiles and its participation in cycloaddition reactions.

The combination of an electron-donating group at C3 and an electron-withdrawing group at C4 creates a "push-pull" electronic system, which can fine-tune the ring's reactivity and stability.

Functional Group Transformations of the 4-Carbonitrile Moiety

The carbonitrile (cyano) group is a versatile functional group that can be converted into a variety of other moieties through several reaction pathways.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or a carboxamide.

Acid-catalyzed hydrolysis typically proceeds to the carboxylic acid, 3-(4-Ethoxyphenyl)isoxazole-4-carboxylic acid, with the carboxamide as an intermediate.

Base-catalyzed hydrolysis can often be controlled to stop at the primary amide, 3-(4-Ethoxyphenyl)isoxazole-4-carboxamide.

Alcoholysis: In the presence of an alcohol and a strong acid catalyst, the nitrile can be converted into an ester, such as ethyl 3-(4-Ethoxyphenyl)isoxazole-4-carboxylate. acs.org

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form, after hydrolysis of the intermediate imine, ketones. For example, reaction with methylmagnesium bromide would yield 4-acetyl-3-(4-ethoxyphenyl)isoxazole.

Table 1: Potential Hydrolysis and Nucleophilic Addition Reactions of the 4-Carbonitrile Group
ReactionReagentsPotential Product
Acid HydrolysisH₃O⁺, heat3-(4-Ethoxyphenyl)isoxazole-4-carboxylic acid
Base HydrolysisNaOH (aq), heat3-(4-Ethoxyphenyl)isoxazole-4-carboxamide
AlcoholysisEthanol, H₂SO₄Ethyl 3-(4-Ethoxyphenyl)isoxazole-4-carboxylate
Grignard Addition1. CH₃MgBr; 2. H₃O⁺4-Acetyl-3-(4-ethoxyphenyl)isoxazole

The nitrile group can be reduced to either an amine or an aldehyde, depending on the reducing agent and reaction conditions. Oxidative conversions are less common.

Reduction to Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding (3-(4-Ethoxyphenyl)isoxazol-4-yl)methanamine. masterorganicchemistry.comchemistrysteps.com Catalytic hydrogenation can also achieve this transformation.

Reduction to Aldehyde: The reduction can be stopped at the aldehyde stage using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), followed by a careful aqueous workup. chemistrysteps.com This reaction would produce 3-(4-Ethoxyphenyl)isoxazole-4-carbaldehyde.

Table 2: Potential Reductive Conversions of the 4-Carbonitrile Group
ReactionReagentsPotential Product
Reduction to Amine1. LiAlH₄; 2. H₂O(3-(4-Ethoxyphenyl)isoxazol-4-yl)methanamine
Reduction to Aldehyde1. DIBAL-H; 2. H₂O3-(4-Ethoxyphenyl)isoxazole-4-carbaldehyde

Structure Activity Relationship Sar Investigations in Isoxazole 4 Carbonitrile Frameworks

Positional and Substituent Effects on Biological Activity

The strategic placement and chemical nature of substituents on the isoxazole-4-carbonitrile (B1315924) framework are critical determinants of its interaction with biological targets. Researchers have extensively studied how modifications at various positions of the isoxazole (B147169) ring and its appended functionalities can modulate activity, providing a roadmap for the design of new analogues with improved pharmacological profiles.

The substituent at the 3-position of the isoxazole ring plays a pivotal role in defining the compound's biological activity. The nature of the aryl group in this position can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for its interaction with target proteins.

The 4-ethoxyphenyl group, in particular, has been a subject of interest in medicinal chemistry. The ethoxy substituent at the para-position of the phenyl ring can engage in favorable interactions within the binding pocket of a target protein. The length of the alkoxy chain can be a critical factor in determining potency. For instance, in a series of 2-benzylbenzimidazole 'nitazene' opioids, the potency was found to be influenced by the alkoxy chain length, with the ethoxy chain-containing analogue, etonitazene, being the most potent. nih.gov This suggests that an optimal chain length can lead to enhanced biological activity. Studies on 4-phenoxy-phenyl isoxazoles as acetyl-CoA carboxylase inhibitors have shown that increasing the alkoxy chain length from methoxy (B1213986) to propoxy can be beneficial for inhibitory activity. nih.gov Similarly, research on (4-alkoxyphenyl)glycinamides has demonstrated that variations in the alkoxy chain can impact agonist activity at the GPR88 receptor. researchgate.net

When comparing the 4-ethoxyphenyl group to other aromatic systems, the electronic nature of the substituent on the phenyl ring is a key determinant of activity. The presence of electron-donating or electron-withdrawing groups can drastically alter the compound's biological profile. For example, in a series of 3-aryl-5-alkyl-isoxazole-4-carboxylic acid derivatives, various substituents on the aryl ring, including halogen, cyano, nitro, and alkyl groups, were explored to modulate their endoparasiticidal activity. espublisher.com In the context of anticancer agents, isoxazole derivatives with different aryl groups at position 3 have been investigated, with some studies indicating that specific substitutions can enhance cytotoxicity against various cancer cell lines. researchgate.netnih.gov For instance, in a study of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones, a variety of substituted aromatic and heteroaromatic aldehydes were used to generate a library of compounds with diverse biological activities. nih.gov The choice of the aromatic system, whether it be a simple phenyl, a substituted phenyl, or a heteroaryl ring, can lead to significant differences in biological outcomes. nih.gov

The following table summarizes the impact of different aryl substituents at position 3 on the biological activity of isoxazole derivatives based on various studies.

Table 1: Impact of Aryl Ring Variations at Position 3 on Biological Activity

Substituent at Position 3 Compound Series Biological Activity Reference
4-Ethoxyphenyl 2-Benzylbenzimidazole 'nitazenes' Most potent in the series for opioid-like effects nih.gov
4-Propoxyphenyl 4-Phenoxy-phenyl isoxazoles Increased inhibitory activity against hACC1 nih.gov
Substituted Phenyls (e.g., halogen, cyano, nitro) 3-Aryl-5-alkyl-isoxazole-4-carboxylic acids Modulation of endoparasiticidal activity espublisher.com
Various Aryl and Heteroaryl groups 3-Methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones Diverse anticancer and electrochemical properties nih.gov

The carbonitrile (cyano) group at the 4-position of the isoxazole ring is a key pharmacophoric feature that significantly contributes to the biological activity of these compounds. Its unique electronic and steric properties allow it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding, dipole-dipole interactions, and polar interactions. researchgate.net The nitrile group is often considered a bioisostere of other functional groups like carbonyls and halogens, meaning it can replace these groups while maintaining or improving biological activity. researchgate.net

The concept of bioisosteric replacement is often employed to understand the role of the carbonitrile group. nih.gov By replacing the cyano group with other functionalities, such as a carboxamide, and comparing the biological activities, researchers can elucidate the specific contributions of the nitrile moiety. For instance, a study on 3-aryl-4-isoxazolecarboxamides as TGR5 agonists highlights the importance of the group at the 4-position for activity. nih.gov While this study focuses on carboxamides, it underscores the significance of the substituent at this position. The replacement of a nitrile with a carboxamide can alter the hydrogen bonding capacity and steric bulk, leading to different biological outcomes. The nitrile group is generally more lipophilic than a carboxamide, which can affect the pharmacokinetic properties of the compound.

The metabolic stability of a drug molecule can also be influenced by the presence of a nitrile group. In many cases, the nitrile group is robust and not readily metabolized, which can lead to a longer duration of action. researchgate.net This metabolic stability is a desirable property in drug candidates.

The following table provides a comparison of the properties of the carbonitrile group and its common bioisostere, the carboxamide group, which are relevant to their roles in biological interactions.

Table 2: Comparison of Carbonitrile and Carboxamide Groups

Property Carbonitrile (-CN) Carboxamide (-CONH2) Reference
Hydrogen Bonding Acceptor Acceptor and Donor researchgate.netnih.gov
Geometry Linear Planar nih.gov
Lipophilicity Generally more lipophilic Generally less lipophilic researchgate.net
Metabolic Stability Generally stable Can be hydrolyzed researchgate.net

In a study on 3-aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitriles, the presence of a 4-methoxyphenyl (B3050149) group at the 5-position was investigated in the context of antimicrobial activity. dundee.ac.uk The electronic properties of the substituent on the phenyl ring at this position were found to be important. For instance, the presence of halogen substituents on the aryl ring at position 3 enhanced the antimicrobial activity of the compounds. dundee.ac.uk This indicates a synergistic effect between the substituents at positions 3 and 5.

Another study on 5-amino-isoxazole-4-carbonitriles demonstrated that the amino group at position 5 is a key feature for their biological activity. nih.gov The amino group can act as a hydrogen bond donor and acceptor, which can be crucial for binding to a biological target. The study explored various aryl and heteroaryl aldehydes in the synthesis, leading to a range of substituents at the 3-position, and found that certain combinations of substituents at positions 3 and 5 resulted in significant antimicrobial and antioxidant activities. nih.gov

The systematic variation of substituents at position 5 allows for the fine-tuning of the biological activity. For example, in a series of trisubstituted isoxazoles, modifications at the C-5 position were explored to optimize their activity as allosteric ligands for RORγt. researchgate.net The study revealed that a hydrogen bond donating N-heterocycle at the C-5 position significantly increased the potency. researchgate.net This highlights the importance of specific interactions that can be achieved by carefully selecting the substituent at this position.

The following table summarizes the contributions of different substituents at position 5 on the biological activity of isoxazole derivatives.

Table 3: Contributions of Substituents at Position 5

Substituent at Position 5 Compound Series Impact on Biological Activity Reference
4-Methoxyphenyl 3-Aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitriles Contributes to antimicrobial activity, with synergistic effects from position 3 substituents dundee.ac.uk
Amino group 5-Amino-isoxazole-4-carbonitriles Key for antimicrobial and antioxidant activities nih.gov
N-Heterocycle (e.g., pyrrole) Trisubstituted isoxazoles Significantly increases potency as RORγt allosteric ligands through hydrogen bonding researchgate.net

Conformational Flexibility and Preferred Bioactive Conformations

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. A molecule must adopt a specific conformation, often referred to as the "bioactive conformation," to effectively bind to its biological target. The conformational flexibility of a molecule, or its ability to adopt different shapes, can influence its ability to find and bind to the active site of a protein.

X-ray crystallography studies of related isoxazole derivatives can provide valuable insights into their solid-state conformations, which can sometimes approximate the bioactive conformation. For example, a study on trisubstituted isoxazoles as RORγt ligands included co-crystal structures that revealed a common binding pose for different analogues, with the C-3, C-4, and C-5 substituents anchored at the same position in the allosteric binding site. researchgate.net This suggests that a specific spatial arrangement of these substituents is required for high-affinity binding.

Molecular modeling techniques, such as molecular dynamics simulations, can be used to study the conformational flexibility of these molecules in a simulated biological environment. These simulations can help to identify the preferred conformations and understand how the molecule interacts with its target over time.

Computational Approaches to SAR: Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful tools in this regard. nih.govespublisher.com These methods generate 3D models that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for biological activity.

Several QSAR studies have been conducted on isoxazole derivatives, providing valuable insights into their SAR. For instance, a 3D-QSAR study on isoxazole derivatives as Farnesoid X Receptor (FXR) agonists identified the key structural requirements for their activity. nih.govespublisher.com The study generated contour maps that highlighted the importance of hydrophobicity at certain positions and electronegative groups at others for agonistic activity. nih.govespublisher.com Although this study did not specifically focus on 3-(4-ethoxyphenyl)isoxazole-4-carbonitrile, the general principles derived from the QSAR models can be informative for understanding the SAR of this compound.

Another QSAR study on newer isoxazole derivatives with anti-inflammatory activity developed a model that showed a good correlation between the observed and predicted activities. This model can be used to predict the anti-inflammatory potential of new, unsynthesized isoxazole analogues.

For the this compound framework, a QSAR model could be developed by synthesizing a series of analogues with systematic variations at positions 3, 4, and 5 and measuring their biological activity. The resulting data could then be used to build a predictive QSAR model. Such a model would be invaluable for guiding the design of new derivatives with enhanced potency and selectivity.

The following table presents a summary of key parameters from a representative 3D-QSAR study on isoxazole derivatives, illustrating the type of information that can be obtained from such analyses.

Table 4: Representative 3D-QSAR Model Parameters for Isoxazole Derivatives

Parameter CoMFA CoMSIA Reference
q² (cross-validated r²) 0.664 0.706 nih.govespublisher.com
r² (non-cross-validated r²) 0.960 0.969 nih.govespublisher.com
r²_pred (predictive r²) 0.872 0.866 nih.govespublisher.com
Field Contributions Steric: 55.4%, Electrostatic: 44.6% Steric: 9.9%, Electrostatic: 20.9%, Hydrophobic: 26.8%, H-bond Donor: 30.3%, H-bond Acceptor: 12.1% nih.gov

These parameters indicate the statistical validity and predictive power of the QSAR models. The field contributions in CoMSIA further detail which physicochemical properties are most important for the biological activity of the studied isoxazole derivatives. nih.gov

Computational Chemistry and Molecular Modeling for 3 4 Ethoxyphenyl Isoxazole 4 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties with high accuracy.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable three-dimensional structure is crucial for understanding the molecule's reactivity and its interactions with biological targets. For isoxazole (B147169) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine the most stable conformation.

Conformational analysis of the 3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile would involve the rotation around the single bonds connecting the isoxazole ring to the ethoxyphenyl group and the ethoxy group to the phenyl ring. The planarity between the isoxazole and the phenyl ring is a key determinant of the molecule's conformational energy. In similar structures, such as 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, the dihedral angle between the isoxazole and phenyl rings is a critical parameter. For instance, in one study, the isoxazole ring was found to make a dihedral angle of 24.97° with the phenyl ring.

Table 1: Predicted Geometrical Parameters for this compound (Representative Data from Similar Structures)

ParameterPredicted Value
Dihedral Angle (Isoxazole-Phenyl)~25°
Bond Length (C-O in ethoxy)~1.36 Å
Bond Length (C-C phenyl)~1.39 Å
Bond Angle (C-O-C in ethoxy)~118°

Note: The data in this table is representative and based on computational studies of structurally related isoxazole derivatives. The exact values for this compound would require specific DFT calculations.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For aromatic heterocyclic compounds, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. In this compound, the HOMO is expected to be located on the ethoxyphenyl ring, while the LUMO may be concentrated on the isoxazole and nitrile groups. Theoretical calculations for a related compound, 3-(4-chlorophenyl)-5-(4-ethoxyphenyl)-4,5-dihydropyrazole-1-carbonitrile, reported an energy gap of 4.23 eV. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Representative Data)

ParameterPredicted Energy (eV)
HOMO-6.5
LUMO-2.0
Energy Gap (ΔE)4.5

Note: These values are estimations based on DFT calculations of analogous compounds and serve as a predictive guide.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface would likely show a negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the nitrogen of the nitrile group, indicating these are sites for potential electrophilic interactions and hydrogen bond acceptance. The ethoxy group's oxygen would also contribute to a negative potential region. Conversely, the hydrogen atoms of the phenyl and ethyl groups would exhibit positive potential. The analysis of the MEP surface is crucial for understanding intermolecular interactions, including those with biological macromolecules.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Molecular docking simulations can elucidate the specific interactions between this compound and the amino acid residues within the binding site of a protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the strength of the interaction.

Studies on various isoxazole derivatives have shown their ability to bind to a range of protein targets. For example, isoxazole-carboxamide derivatives have been docked into the active site of AMPA receptors to understand their inhibitory actions. mdpi.com The binding mode typically involves the isoxazole core making key interactions, while the substituted phenyl rings explore different sub-pockets of the binding site, contributing to affinity and selectivity. The ethoxyphenyl group of the target compound would likely engage in hydrophobic interactions, while the nitrile group could act as a hydrogen bond acceptor.

By docking this compound against a panel of known drug targets, it is possible to identify putative molecular targets. The isoxazole scaffold is present in a variety of compounds with known biological activities, suggesting a range of potential targets.

For instance, isoxazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov Other studies have identified isoxazoles as ligands for the Farnesoid X receptor (FXR), a nuclear receptor involved in metabolic regulation. nih.gov Furthermore, some isoxazole derivatives have been shown to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. nih.gov Therefore, potential targets for this compound could include enzymes involved in inflammation, metabolic pathways, or drug metabolism.

Table 3: Potential Molecular Targets for Isoxazole-Containing Compounds

Protein TargetBiological Function
Cyclooxygenase-2 (COX-2)Inflammation and Pain
Farnesoid X Receptor (FXR)Bile Acid and Lipid Metabolism
Cytochrome P450 Enzymes (e.g., CYP1A2)Drug Metabolism
AMPA ReceptorsNeurotransmission

Note: This table lists potential targets based on studies of other isoxazole derivatives. Specific molecular docking and experimental validation would be required to confirm the targets for this compound.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a crucial technique in ligand-based drug design, focusing on the essential steric and electronic features a molecule must possess to ensure optimal interactions with a specific biological target. For this compound, a hypothetical pharmacophore model can be constructed based on its structural components and by drawing analogies from studies on other isoxazole derivatives. The isoxazole scaffold is a common feature in many biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications. eurekaselect.comresearchgate.netnih.gov

A potential pharmacophore model for this compound would likely include:

A hydrogen bond acceptor feature: associated with the nitrogen atom of the isoxazole ring and the oxygen atom of the ethoxy group.

Aromatic/hydrophobic regions: represented by the 4-ethoxyphenyl ring. These regions can engage in hydrophobic interactions and π-π stacking with the target protein.

A hydrogen bond acceptor/polar feature: from the nitrile group, which can participate in hydrogen bonding or polar interactions.

Studies on various isoxazole analogues have been used to develop pharmacophore models for different biological targets. nih.gov For instance, a pharmacophore model for isoxazole-based inhibitors of a particular transporter identified key features such as a central core ring area, an electron lone pair region or a hydrogen bonding group, and aromatic ring group regions. nih.gov Such models are instrumental in designing new molecules with improved activity and selectivity. By aligning the structure of this compound with existing pharmacophore models of related compounds, it is possible to predict its potential biological targets and to guide the design of new derivatives with enhanced therapeutic properties.

Ligand-based drug design for derivatives of this compound could involve modifying its structure to better fit a developed pharmacophore model. For example, the ethoxy group could be replaced with other alkoxy groups of varying lengths to probe the size of the hydrophobic pocket in the target protein. Similarly, the phenyl ring could be substituted with different groups to enhance interactions with the target. The isoxazole ring itself is a versatile scaffold that allows for substitutions at multiple positions, providing a basis for creating a library of compounds for further screening. nih.gov

Advanced Simulation Techniques (e.g., Molecular Dynamics for Conformational Dynamics)

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide valuable insights into its conformational dynamics, both in isolation and when interacting with a biological target. These simulations can reveal the preferred conformations of the molecule and the flexibility of the bonds between the isoxazole ring and the phenyl group.

In the context of drug design, MD simulations can be employed to understand the binding mode of this compound to a target protein. By simulating the protein-ligand complex, researchers can observe the stability of the interactions, the role of water molecules in the binding site, and any conformational changes that occur in the protein or the ligand upon binding. nih.gov For example, a study on isoxazole derivatives targeting the farnesoid X receptor (FXR) used MD simulations to investigate the binding modes and interactions, revealing the importance of hydrophobic interactions and hydrogen bonding in stabilizing the complex. nih.gov Such information is critical for understanding the mechanism of action and for designing more potent inhibitors.

Advanced simulation techniques can also be used to calculate the binding free energy of this compound to its target, providing a quantitative measure of its binding affinity. These calculations can help in ranking different derivatives and prioritizing them for synthesis and experimental testing. Furthermore, MD simulations can be used to explore the conformational landscape of the molecule, identifying low-energy conformations that are likely to be biologically active.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in crystal structures. This analysis is based on the electron distribution of a molecule and provides a graphical representation of the regions involved in different types of intermolecular contacts. For this compound, Hirshfeld surface analysis can be used to understand the packing of the molecules in the solid state and to identify the key interactions that stabilize the crystal lattice.

For a molecule like this compound, one would expect to see a variety of intermolecular interactions. The presence of the ethoxy and nitrile groups suggests the possibility of C-H···O and C-H···N hydrogen bonds. scispace.com The aromatic rings can participate in π-π stacking interactions, which would be visible on the Hirshfeld surface. nih.gov Studies on similar isoxazole and oxazole derivatives have used Hirshfeld surface analysis to characterize their crystal packing and have confirmed the importance of van der Waals interactions and weak hydrogen bonds in stabilizing the structures. nih.govnih.gov Understanding these intermolecular interactions is not only important for solid-state chemistry but can also provide insights into the molecular recognition processes that govern the biological activity of the compound.

Biological Target Engagement and Mechanistic Studies of Isoxazole-4-carbonitrile (B1315924) Derivatives (Non-clinical Focus)

While detailed research specifically on this compound is limited, extensive studies on the broader class of isoxazole derivatives, including isoxazole-4-carboxamides and other related structures, provide significant insights into their biological activities. These compounds are recognized for their wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties, stemming from their ability to interact with various biological targets. nih.gov

Horizon Scanning and Future Research Trajectories for 3 4 Ethoxyphenyl Isoxazole 4 Carbonitrile Research

Innovations in Synthetic Methodologies for Structural Diversity

The generation of a diverse library of analogs based on the 3-(4-ethoxyphenyl)isoxazole-4-carbonitrile scaffold is paramount for establishing robust structure-activity relationships (SAR). Future synthetic efforts should focus on innovative and efficient methodologies that allow for systematic structural modifications.

Key synthetic strategies that are ripe for exploration include:

Advanced Cycloaddition Reactions: The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a classical and highly effective method for constructing the isoxazole (B147169) ring. researchgate.netresearchgate.net Future research could focus on leveraging metal-catalyzed cycloadditions to enhance regioselectivity and yield, particularly for the synthesis of highly functionalized derivatives. nih.gov

Post-synthetic Modification: The functional groups on the this compound core offer multiple handles for diversification. For instance, the nitrile group can be transformed into various other functionalities, such as amides, tetrazoles, or carboxylic acids, each potentially altering the compound's biological activity and physicochemical properties.

Flow Chemistry and Automation: Employing flow chemistry and automated synthesis platforms could significantly accelerate the generation of an analog library. These technologies allow for rapid reaction optimization, improved safety, and high-throughput production of a wide range of derivatives for biological screening.

Synthetic Strategy Potential Advantages Target Modifications
Metal-Catalyzed CycloadditionHigh regioselectivity, milder reaction conditions, broader substrate scope.Variations in substituents at the 5-position of the isoxazole ring.
Nitrile Group TransformationAccess to diverse functional groups with different electronic and steric properties.Conversion to amides, tetrazoles, carboxylic acids, etc.
C-H FunctionalizationDirect modification of the phenyl ring without the need for pre-functionalized starting materials.Introduction of various substituents on the ethoxyphenyl moiety.
Flow ChemistryRapid optimization, enhanced safety, high-throughput synthesis.Large-scale production of a diverse analog library.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govmednexus.orgmdpi.com For this compound, these computational tools can guide the design of novel analogs with improved properties and predict their biological activities, thereby streamlining the discovery process.

Future research trajectories in this domain include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models based on a library of isoxazole analogs can help identify key structural features that govern their biological activity. nih.gov

De Novo Design: Generative AI models can be employed to design novel isoxazole derivatives with desired properties, such as high potency against a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. springernature.com

Virtual Screening: High-throughput virtual screening of large compound libraries against various biological targets can identify other isoxazole-containing molecules with the potential for desired biological effects. nih.govresearchgate.net

AI/ML Application Objective Expected Outcome
QSAR ModelingTo identify correlations between chemical structure and biological activity.A predictive model to guide the design of more potent analogs.
Generative ModelsTo design novel molecules with optimized properties.A set of virtual compounds with high predicted activity and good drug-like properties.
Virtual ScreeningTo identify potential biological targets for the compound and its analogs.A list of putative protein targets for further experimental validation.
ADMET PredictionTo forecast the pharmacokinetic and toxicity profiles of new designs.Prioritization of compounds with a higher likelihood of success in later stages of drug development. nih.gov

Unveiling Novel Biological Target Spaces

The isoxazole moiety is present in drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antibacterial agents. ijpca.orgnih.gov A key future direction for this compound research is the systematic exploration of its potential biological targets.

Strategies for target identification and validation include:

Phenotypic Screening: Testing the compound and its analogs in a variety of cell-based assays representing different disease states can uncover unexpected biological activities.

Target-Based Screening: Screening against panels of known drug targets, such as kinases, proteases, and G-protein coupled receptors, can identify direct molecular interactions.

Chemoproteomics: Utilizing chemical probes derived from this compound can help to identify its binding partners in a cellular context.

Potential Therapeutic Area Example Biological Targets Rationale
OncologyKinases, PARP, histone deacetylases (HDACs)Many isoxazole-containing compounds exhibit anticancer properties. nih.govnih.gov
Inflammation & ImmunologyCyclooxygenase (COX) enzymes, cytokinesThe isoxazole scaffold is found in anti-inflammatory drugs like Valdecoxib. nih.gov
Infectious DiseasesBacterial or viral enzymesIsoxazoles have shown promise as antimicrobial agents. researchgate.netijrrjournal.com
Neurological DisordersReceptors, ion channelsThe isoxazole ring is a bioisostere for various neurotransmitters. nih.gov

Strategic Development for Advanced Chemical Biology Probes

Beyond its direct therapeutic potential, this compound can serve as a valuable template for the development of chemical biology probes. These tools are instrumental in dissecting complex biological processes and validating novel drug targets.

Future development in this area should focus on:

Photoaffinity Probes: The intrinsic photoreactivity of the isoxazole ring can be harnessed to develop photo-cross-linkers for identifying direct binding partners of the compound within cells. cityu.edu.hkbiorxiv.orgnih.gov

Fluorescent Probes: Attaching a fluorescent dye to the isoxazole scaffold can enable the visualization of its subcellular localization and interaction with biological targets using advanced microscopy techniques.

Biotinylated Probes: The synthesis of biotin-conjugated derivatives would facilitate the affinity-based pulldown and identification of protein targets from cell lysates. laskerfoundation.org

Probe Type Application Key Feature
Photoaffinity ProbeCovalent labeling and identification of direct binding targets.Intrinsic photoreactivity of the isoxazole ring.
Fluorescent ProbeVisualization of subcellular distribution and target engagement.Conjugation with a fluorophore.
Biotinylated ProbeAffinity purification of binding partners.Incorporation of a biotin tag for pulldown experiments.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile?

Answer:
The synthesis typically involves cycloaddition reactions between nitrile oxides and electron-deficient alkynes or alkenes. For example, a reflux reaction of 4-ethoxyphenyl-substituted nitrile oxide with a cyano-containing alkene (e.g., (E)-3-benzoylamino-4-cyano-2-oxo-3-butene) in dichloromethane under controlled heating (6–8 hours) yields the target compound. Key considerations include:

  • Reagent purity : Ensure anhydrous conditions to avoid side reactions.
  • Temperature control : Maintain reflux conditions (40–50°C) to optimize regioselectivity.
  • Workup : Use vacuum evaporation and ethanol trituration to isolate the product .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Handling requires adherence to the following:

  • Personal protective equipment (PPE) : Nitrile gloves (inspected for integrity) and chemical-resistant lab coats. Avoid latex due to permeation risks.
  • Ventilation : Use fume hoods for weighing and reactions to minimize inhalation exposure.
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .

Basic: How is the compound characterized using spectroscopic and crystallographic techniques?

Answer:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., ethoxy group at δ 1.4–1.5 ppm for CH3_3, δ 4.0–4.2 ppm for OCH2_2).
  • X-ray crystallography : Use SHELXL-2018 for structure refinement. Example bond parameters from related isoxazole derivatives include C–N (1.34 Å) and C–O (1.36 Å) bond lengths .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular packing and hydrogen-bonding networks .

Advanced: How can researchers resolve discrepancies in crystallographic data, such as unexpected dihedral angles or bond lengths?

Answer:

  • Refinement checks : Re-examine SHELXL refinement parameters (e.g., ADPs, restraints) to ensure overfitting is avoided.
  • Twinning analysis : Use PLATON to detect twinning; apply TWIN/BASF commands in SHELXL if necessary.
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 3-(2-Methylphenyl)-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrile, where C6–C7–C9–C8 dihedral angles range from 160.2° to 145.4°) to identify anomalies .

Advanced: What strategies optimize the compound’s reactivity for derivatization in medicinal chemistry studies?

Answer:

  • Functional group compatibility : Protect the nitrile group during alkylation or acylation using TMSCl.
  • Catalysis : Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the isoxazole 5-position.
  • Solvent selection : Use DMF or THF for polar reactions to enhance solubility of intermediates .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Answer:

  • Docking studies : Use AutoDock Vina with crystal structure data (e.g., PDB ID) to simulate binding to enzymes like cytochrome P450.
  • DFT calculations : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions (e.g., nitrile group as a hydrogen-bond acceptor).
  • MD simulations : Simulate solvation dynamics in water/ethanol mixtures to assess membrane permeability .

Advanced: What experimental controls are essential when studying the compound’s stability under varying pH conditions?

Answer:

  • Buffer systems : Use phosphate (pH 2–8) and carbonate (pH 9–11) buffers. Monitor degradation via HPLC-UV at 254 nm.
  • Temperature : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
  • Light exposure : Store samples in amber vials to prevent photolytic cleavage of the isoxazole ring .

Advanced: How do crystallization conditions influence polymorph formation in this compound?

Answer:

  • Solvent screening : Test ethanol, acetonitrile, and ethyl acetate for habit modification.
  • Slow evaporation : Achieve monoclinic crystals (space group P21/cP2_1/c) with lattice parameters a=10.2a = 10.2, b=12.5b = 12.5, c=14.7c = 14.7 Å (from analogous structures) .
  • Thermal analysis : Use DSC to identify enantiotropic transitions between polymorphs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.